molecular formula C9H12ClN3O B13628888 N-butyl-6-chloropyridazine-3-carboxamide

N-butyl-6-chloropyridazine-3-carboxamide

Cat. No.: B13628888
M. Wt: 213.66 g/mol
InChI Key: AWGSTQHCNHMFDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-chloropyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with n-butylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: N-butyl-6-chloropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-butyl-6-chloropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-6-chloropyridazine-3-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 6-chloropyridazine-3-carboxamide
  • N-butylpyridazine-3-carboxamide
  • N-butyl-6-methylpyridazine-3-carboxamide

Comparison: N-butyl-6-chloropyridazine-3-carboxamide is unique due to the presence of both the n-butyl and chlorine substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

N-butyl-6-chloropyridazine-3-carboxamide

InChI

InChI=1S/C9H12ClN3O/c1-2-3-6-11-9(14)7-4-5-8(10)13-12-7/h4-5H,2-3,6H2,1H3,(H,11,14)

InChI Key

AWGSTQHCNHMFDR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NN=C(C=C1)Cl

Origin of Product

United States

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